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The following table summarizes the incidence of common adverse events (AEs) associated with gedatolisib
from the phase 3 VIKTORIA-1 trial. These AEs are not direct drug interactions but represent on-target

toxicities that could be exacerbated by comedications [1].

Incidence (Gedatolisib + Fulvestrant + Incidence (Gedatolisib +
Adverse Event .

Palbociclib) Fulvestrant)
Stomatitis 69.2% (Grade 3: 19.2%) 56.9% (Grade 3: 12.3%)
Hyperglycemia 9.2% 11.5%

Inferred Drug Interaction Potential

Gedatolisib's mechanism of action and pharmacokinetic (PK) properties inform its potential interaction risks

[2] [3].

e Mechanism-based Risks: As a potent pan-PI3K and mTORC1/2 inhibitor, gedatolisib's primary

interaction risks are pharmacodynamic (PD) [4] [3].

o Hyperglycemia: Concomitant use with other diabetic medications that can cause
hyperglycemia (e.g., corticosteroids) may require more aggressive blood glucose monitoring
and management [1].
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o Stomatitis: Drugs known to cause mucositis (e.g., certain chemotherapies) could potentially
increase the risk and severity of oral inflammation [5] [1].

o Pharmacokinetic Profile: Gedatolisib is administered intravenously once weekly [2] [1]. This route
of administration bypasses the gut and first-pass metabolism, potentially reducing interactions related
to absorption and CYP enzymes in the liver and intestine. However, definitive metabolism and

excretion data are not available in the search results.

Suggested Experimental Protocols for Interaction
Studies

For researchers characterizing gedatolisib's interaction potential, the following experimental approaches are

recommended based on standard practices.

In Vitro Transporter Inhibition Assay

This protocol assesses if gedatolisib inhibits key ATP-binding cassette (ABC) drug efflux transporters.

Objective: To determine if gedatolisib inhibits ABCB1 (P-gp), ABCG2 (BCRP), or ABCC1 (MRP1).
Cell Model: Use MDCKII cells stably transfected with human ABCB1, ABCG2, or ABCC1 [6].
Probe Substrates:
o ABCBI1: Digoxin or [3H]-Vinblastine
o ABCG2: [3H]-Mitoxantrone
o ABCCL1: [3H]-Daunorubicin
Procedure:
o Incubate cells with a fluorescent or radiolabeled probe substrate in the presence of escalating
concentrations of gedatolisib.
o Include positive control inhibitors (e.g., Ko143 for ABCG2).
o Measure intracellular accumulation of the substrate over time using a microplate reader or
scintillation counter.
o Calculate the half-maximal inhibitory concentration (ICso).

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol evaluates if gedatelisib inhibits major CYP enzymes.
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Objective: To test gedatolisib as a direct inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.
System: Human liver microsomes or recombinant CYP enzymes.
Probe Reactions:
o CYP3A4: Testosterone 6[3-hydroxylation
o Other isoforms: Use respective probe substrates (e.g., Phenacetin for CYP1A2).
Procedure:
Incubate the enzyme system with a probe substrate and NADPH-regenerating system.

[¢]

[¢]

Include gedatolisib at multiple concentrations.
Quantify the formation of the specific metabolite using LC-MS/MS.
Determine the ICso values for each CYP isoform.

[e]

[e]

Pathway & Experimental Workflow

The diagram below illustrates the PI3K/AKT/mTOR (PAM) pathway that gedatelisib comprehensively

inhibits, which is the source of its primary pharmacodynamic interaction risks.
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Gedatolisib Inhibits PAM Pathway
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The following flowchart outlines a proposed high-level strategy for systematically evaluating gedatelisib's

drug interaction potential.

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.smolecule.com/products/s548378?utm_src=pdf-body-img
https://www.smolecule.com/products/s548378?utm_src=pdf-body
https://www.smolecule.com/products/s548378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Drug Interaction Assessment Workflow
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Based on mechanism

Frequently Asked Questions for a Research Setting

Q1: What is the most critical pharmacodynamic interaction to monitor in cell-based or animal
studies? Al: Hyperglycemia is a critical on-target effect. In experiments, closely monitor blood glucose
levels, especially if gedatolisib is co-administered with compounds known to affect glucose metabolism

(e.g., corticosteroids in animal models). Preclinical models may require intervention with anti-diabetic agents

[1].

Q2: Does the intravenous administration of gedatolisib reduce its interaction potential? A2: Yes,

theoretically. IV administration avoids the gastrointestinal tract, eliminating interactions related to oral

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s548378?utm_src=pdf-body-img
https://www.smolecule.com/products/s548378?utm_src=pdf-body
https://www.onclive.com/view/dr-mccann-on-the-potential-clinical-utility-of-gedatolisib-in-advanced-breast-cancer
https://www.smolecule.com/products/s548378?utm_src=pdf-body
https://www.smolecule.com/products/s548378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

absorption (e.g., gastric pH modifiers, chelating agents). It also bypasses first-pass metabolism in the liver,
reducing initial interactions with intestinal and hepatic CYP3A4. However, interactions during distribution

and elimination are still possible [2].

Q3: Are there any known interactions with palbociclib and fulvestrant from the VIKTORIA-1 trial?
A3: The trial results did not report any unexpected or novel drug-drug interactions for the gedatolisib,
palbociclib, and fulvestrant triplet regimen. The safety profile was considered manageable, with low
discontinuation rates due to treatment-related AEs (2.3% for the triplet). The observed toxicities (stomatitis,

hyperglycemia) were consistent with the known effects of the PAM pathway inhibition [1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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